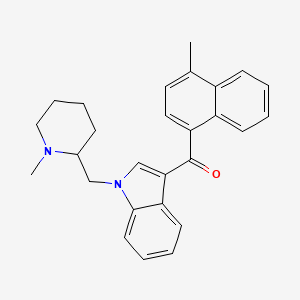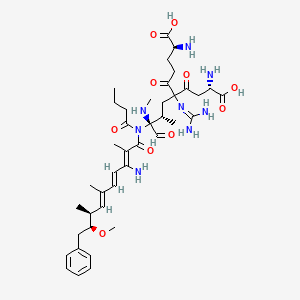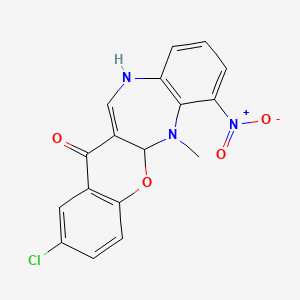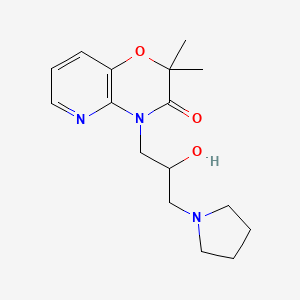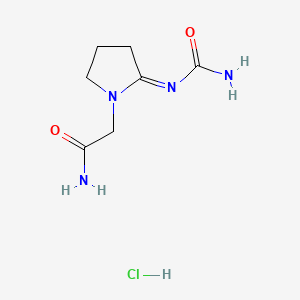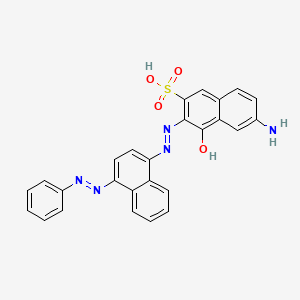
Direct Black 3 free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Black 3 free acid is a synthetic azo dye with the molecular formula C26H19N5O4S and a molecular weight of 497.53 g/mol . It is known for its intense black color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Vorbereitungsmethoden
The synthesis of Direct Black 3 free acid involves several steps, including diazotization and coupling reactions. The general synthetic route can be summarized as follows:
Diazotization Reaction: This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial production methods typically involve the use of large-scale reactors where these reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Direct Black 3 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Direct Black 3 free acid has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is used in staining biological tissues for microscopic examination.
Industry: Apart from textile dyeing, it is used in the paper and leather industries.
Wirkmechanismus
The mechanism of action of Direct Black 3 free acid involves its interaction with various molecular targets. The azo bonds in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
- Direct Black 38 free acid
- Direct Black 19
Eigenschaften
CAS-Nummer |
224790-31-2 |
|---|---|
Molekularformel |
C26H19N5O4S |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
6-amino-4-hydroxy-3-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H19N5O4S/c27-17-11-10-16-14-24(36(33,34)35)25(26(32)21(16)15-17)31-30-23-13-12-22(19-8-4-5-9-20(19)23)29-28-18-6-2-1-3-7-18/h1-15,32H,27H2,(H,33,34,35) |
InChI-Schlüssel |
NQZIRZFUIYEPSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


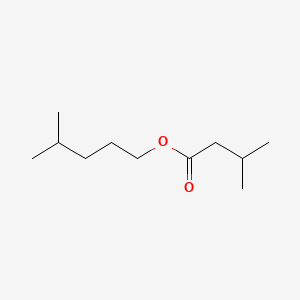

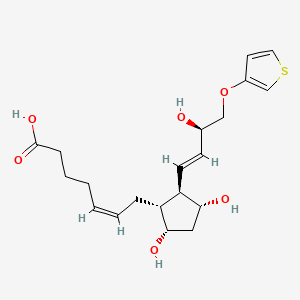
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
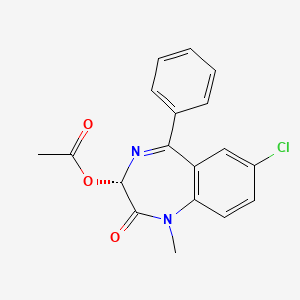

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
